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Cat. No.: B078003 Get Quote

Welcome to the technical support center for Glutamate-Oxaloacetate Transaminase (GOT),

also known as Aspartate Aminotransferase (AST), assays. This resource is designed for

researchers, scientists, and drug development professionals to troubleshoot and resolve

common issues related to interference from endogenous compounds during their experiments.

Frequently Asked Questions (FAQs)
Q1: My GOT/AST readings are unexpectedly high, even in my control samples. What could be

the cause?

A1: Unexpectedly high GOT/AST readings can be caused by several factors. One of the most

common is hemolysis, the rupture of red blood cells, which releases their high concentration of

AST into the sample.[1][2] Even slight, non-visible hemolysis can significantly elevate results.[3]

Other potential causes include contamination of reagents or samples, or interference from

other enzymes in the sample that can react with the assay substrates. High levels of

endogenous pyruvate in the sample can also lead to falsely elevated results in some assay

systems.[2]

Q2: My kinetic assay is showing a non-linear reaction rate. What does this indicate?

A2: A non-linear reaction rate in a kinetic GOT/AST assay can suggest a few issues. If the rate

is initially fast and then slows, it could indicate substrate depletion, meaning the enzyme

concentration in your sample is too high for the amount of substrate in the reagent. In this case,

diluting your sample is recommended.[4][5] Conversely, a lag phase at the beginning of the
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reaction could be due to the presence of endogenous ketoacids in the sample; some assay kits

include lactate dehydrogenase (LDH) to mitigate this.[6] It could also indicate that the

temperature of the reaction mixture has not stabilized. Ensure all reagents and samples are

equilibrated to the assay temperature before starting the measurement.

Q3: I'm observing a high background absorbance in my colorimetric assay. How can I

troubleshoot this?

A3: High background absorbance in a colorimetric GOT/AST assay is often due to the

presence of interfering substances in the sample that absorb light at the same wavelength as

the final colored product. Lipemia (high concentration of lipids) and icterus (high concentration

of bilirubin) are common culprits.[1] Using a sample blank is crucial to correct for this

background absorbance. Additionally, certain drugs or their metabolites present in the sample

can also contribute to the background color.

Q4: Can the anticoagulant I use for plasma preparation interfere with the assay?

A4: Yes, the choice of anticoagulant can be critical. Fluoride and citrate are known to inhibit

GOT/AST enzyme activity and should be avoided. Heparin and EDTA are generally considered

acceptable anticoagulants for plasma preparation for these assays.[1]

Troubleshooting Guides for Common Endogenous
Interferents
Hemolysis
Hemolysis, the rupture of red blood cells, is a major source of interference in GOT/AST assays

because erythrocytes contain significantly higher concentrations of AST than serum or plasma.

[1][2]

Identifying Hemolysis: Visually inspect your samples for a pink or red tinge. However, even

non-visible hemolysis can cause significant interference.[3] Many automated analyzers provide

a hemolysis index to quantify the level of hemolysis.

Quantitative Impact of Hemolysis on GOT/AST Assays:
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Hemoglobin Concentration (g/L) Approximate Increase in AST Activity

< 0.5 Can cause clinically significant interference

0.5 - 1.0 Significant increase

> 1.0 Marked increase

Note: The exact impact of hemolysis can vary depending on the baseline AST level and the

specific assay methodology.

Mitigation Strategies:

Proper Sample Collection and Handling: The best mitigation is prevention. Use proper

phlebotomy techniques to minimize trauma to red blood cells. Avoid vigorous shaking of

blood collection tubes.

Sample Rejection: For research purposes, it is highly recommended to discard hemolyzed

samples and obtain a fresh sample.

Icterus (Bilirubin)
Bilirubin, a product of heme breakdown, can interfere with both colorimetric and kinetic

GOT/AST assays due to its absorbance spectrum.

Identifying Icterus: Samples with high bilirubin concentrations will have a yellowish to brownish

appearance. Automated analyzers often provide an icterus index.

Quantitative Impact of Bilirubin on GOT/AST Assays:
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Interferent Assay Type
Interference
Threshold

Effect

Bilirubin Colorimetric & Kinetic >20 mg/dL

Can cause spectral

interference, leading

to inaccurate results.

[7]

Conjugated Bilirubin Colorimetric & Kinetic

No significant

interference up to 6.8

mg/dL

Above this level,

interference may

occur.

Unconjugated Bilirubin Colorimetric & Kinetic

No significant

interference up to 15

mg/dL

Above this level,

interference may

occur.

Mitigation Strategies:

Sample Blanking: For spectrophotometric assays, preparing and measuring a sample blank

is an effective way to correct for bilirubin interference.

Wavelength Selection: If your spectrophotometer allows, selecting a measurement

wavelength where bilirubin absorbance is minimal can reduce interference.

Lipemia (Lipids)
Lipemia, the presence of a high concentration of lipids (triglycerides) in the sample, can cause

turbidity, which interferes with spectrophotometric measurements by scattering light.

Identifying Lipemia: Lipemic samples appear cloudy or milky. An automated lipemia index is

often available on clinical chemistry analyzers.

Quantitative Impact of Lipemia on GOT/AST Assays:
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Interferent Assay Type
Interference
Threshold

Effect

Lipids (Triglycerides) Colorimetric & Kinetic
> 3+ lipemia or

Intralipid > 15 g/L

Can cause light

scattering, leading to

falsely elevated

absorbance readings.

[5][7]

Mitigation Strategies:

Fasting: If possible, collect samples after an overnight fast to minimize postprandial lipemia.

Ultracentrifugation: This is the gold-standard method for removing lipids without significantly

affecting most analyte concentrations.

High-Speed Centrifugation: A more accessible alternative to ultracentrifugation that can

effectively reduce lipemia.

Lipoclear® Treatment: A commercial lipid-clearing agent, though it may not be suitable for all

analytes.

Pyruvate
Endogenous pyruvate can interfere with kinetic GOT/AST assays that use a coupled reaction

involving lactate dehydrogenase (LDH) and NADH, as pyruvate is a substrate for LDH.

Mitigation Strategies:

Pre-incubation: Many commercial assay kits include a pre-incubation step to allow for the

consumption of endogenous pyruvate by the LDH in the reagent before the addition of the

GOT/AST substrate (α-ketoglutarate) to initiate the reaction.

Sufficient LDH Activity: Ensure the assay reagent contains adequate LDH activity to rapidly

consume endogenous pyruvate.

Drug Interference
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A wide range of drugs and their metabolites can interfere with GOT/AST assays through in vivo

(physiological) or in vitro (analytical) mechanisms.

Commonly Implicated Drugs:

Drug Class Examples
Potential Effect on
AST/GOT Levels

Analgesics
Acetaminophen (overdose),

NSAIDs

Increased (due to

hepatotoxicity)[3]

Antibiotics
Amoxicillin, Ciprofloxacin,

Tetracycline, Erythromycin

Increased (due to

hepatotoxicity)[3][8]

Anticonvulsants
Phenytoin, Valproic Acid,

Carbamazepine

Increased (due to

hepatotoxicity)[3]

Statins Atorvastatin, Simvastatin
Increased (less common, but

possible)[3]

Others
Methotrexate, Isoniazid,

Sulfonamides

Increased (due to

hepatotoxicity)[3][8]

Mitigation Strategies:

Review Drug History: If working with clinical samples, a thorough review of the subject's

medication history is essential for data interpretation.

Interference Validation: If a specific drug is suspected to cause in vitro interference, a spiking

study can be performed to quantify its effect.

Experimental Protocols
Protocol 1: Sample Blank Preparation for Kinetic
GOT/AST Assays
A sample blank is used to correct for the background absorbance of the sample that is not

related to the enzymatic reaction.
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Materials:

Spectrophotometer capable of kinetic measurements at 340 nm

Cuvettes

Micropipettes and tips

Your sample(s)

GOT/AST assay reagent (without the α-ketoglutarate substrate if using a two-reagent

system, or a buffer solution with the same composition as the assay reagent but lacking the

substrate)

Saline or appropriate buffer for dilution

Procedure:

Prepare the Blank Reagent: This will be your assay buffer or reagent mixture without the

reaction-initiating substrate (typically α-ketoglutarate).

Set up the Spectrophotometer:

Set the wavelength to 340 nm.

Set the temperature to the recommended assay temperature (e.g., 37°C).

Set up a kinetic measurement program to read the absorbance every minute for a total of

3-5 minutes.

Measure the Sample Blank:

Pipette the same volume of blank reagent as you would for the actual assay into a cuvette.

Add the same volume of your sample to the cuvette.

Mix gently and place the cuvette in the spectrophotometer.
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Start the kinetic measurement and record the change in absorbance per minute (ΔA/min)

for the sample blank.

Measure the Test Sample:

In a separate cuvette, pipette the complete assay reagent (including the α-ketoglutarate).

Add the same volume of your sample.

Mix gently and immediately start the kinetic measurement, recording the ΔA/min for the

test sample.

Calculate the Corrected Rate:

Subtract the ΔA/min of the sample blank from the ΔA/min of the test sample to get the

corrected rate.

Use this corrected rate to calculate the GOT/AST activity according to the assay kit's

instructions.

Protocol 2: Removal of Lipemia by High-Speed
Centrifugation
This protocol is a practical alternative to ultracentrifugation for clearing lipemic samples.

Materials:

High-speed refrigerated microcentrifuge (capable of ≥10,000 x g)

Microcentrifuge tubes

Micropipettes with fine tips

Procedure:

Sample Preparation: Transfer an aliquot of the lipemic serum or plasma sample into a

microcentrifuge tube.
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Centrifugation: Centrifuge the sample at 10,000 x g for 15 minutes at 4°C.

Lipid Layer Separation: After centrifugation, a solid layer of lipids should be visible at the top

of the sample.

Sample Aspiration: Carefully insert a fine-tipped micropipette through the lipid layer to

aspirate the cleared infranatant (the sample below the lipid layer). Be cautious not to disturb

the lipid layer.

Analysis: The cleared infranatant can now be used for the GOT/AST assay.

Protocol 3: Interference Validation by Spiking Study
This protocol helps to determine if a specific compound (e.g., a drug) interferes with your

GOT/AST assay.

Materials:

The compound to be tested for interference (interferent)

A pooled serum or plasma sample with a known, low level of GOT/AST activity

GOT/AST assay kit

Spectrophotometer

Micropipettes and tips

Appropriate solvent for the interferent (e.g., DMSO, ethanol, water)

Procedure:

Prepare Interferent Stock Solution: Dissolve the interferent in a suitable solvent to create a

concentrated stock solution.

Prepare Spiked Samples:

Create a series of dilutions of the interferent stock solution in the pooled serum/plasma to

achieve a range of final concentrations that are physiologically or pharmacologically
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relevant.

Ensure the final concentration of the solvent is the same in all samples and does not

exceed a level that could independently affect the assay (e.g., <1% DMSO).

Prepare Control Sample: Prepare a control sample by adding the same volume of the

solvent (without the interferent) to the pooled serum/plasma.

Perform GOT/AST Assay:

Run the GOT/AST assay on the control sample and all the spiked samples in triplicate.

Data Analysis:

Calculate the mean GOT/AST activity for each concentration of the interferent and for the

control.

Calculate the percent interference for each spiked sample using the following formula: %

Interference = [(Activity_spiked - Activity_control) / Activity_control] * 100

Plot the percent interference against the concentration of the interferent to visualize the

dose-dependent effect.

Determine the concentration of the interferent at which a clinically or experimentally

significant interference occurs (e.g., >10% change in activity).

Visualizations
Caption: Principle of a kinetic GOT/AST assay.

Caption: Troubleshooting workflow for unexpected GOT/AST results.
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Email: info@benchchem.com or Request Quote Online.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b078003?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. spectrum-diagnostics.com [spectrum-diagnostics.com]

2. Liver function tests - Mayo Clinic [mayoclinic.org]

3. drugs.com [drugs.com]

4. atlas-medical.com [atlas-medical.com]

5. linear.es [linear.es]

6. Prevalence and clinical characteristics of antibiotics associated drug induced liver injury -
PMC [pmc.ncbi.nlm.nih.gov]

7. rsc.org [rsc.org]

8. emedicine.medscape.com [emedicine.medscape.com]

To cite this document: BenchChem. [Technical Support Center: Interference in GOT/AST
Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078003#interference-from-endogenous-compounds-
in-got-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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